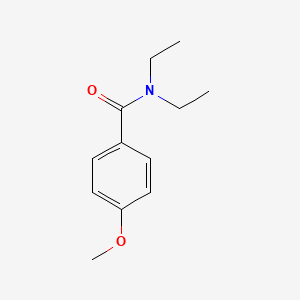

N,N-diethyl-4-methoxybenzamide

Overview

Description

N,N-Diethyl-4-methoxybenzamide (CAS: Not explicitly provided; structure: 4-methoxybenzoic acid derivative with N,N-diethylamide substitution) is a benzamide derivative synthesized via diverse methodologies, including Mitsunobu reactions, palladium-catalyzed carbonylations, and TiCl4-mediated condensations. Its primary applications span synthetic chemistry (as a directing group for ortho-metalation strategies) and biomedical research (as a biomarker in diabetic retinopathy) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with diethylamine. The process begins with the conversion of 4-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with diethylamine to form this compound. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen, and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N,N-diethyl-4-hydroxybenzamide.

Reduction: The amide group can be reduced to form the corresponding amine, N,N-diethyl-4-methoxyaniline.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: N,N-diethyl-4-hydroxybenzamide.

Reduction: N,N-diethyl-4-methoxyaniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Yield of N,N-Diethyl-4-methoxybenzamide

| Entry | Benzoic Acid | Product Yield (%) |

|---|---|---|

| 1 | 4-OCH₃ | 67 |

| 2 | 3-OCH₃ | 52 |

| 3 | 2-OCH₃ | 64 |

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows it to participate in diverse chemical reactions, enhancing its utility as a building block in synthetic chemistry .

This compound has been investigated for its biological properties, particularly its antimicrobial and antioxidant activities. Research indicates that it can inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Additionally, it has shown antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications in oncology. For example, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Medical Applications

This compound is being explored for its potential use in drug discovery. Its structural characteristics make it a candidate for developing new treatments for conditions such as hypercholesterolemia and certain cancers. The compound's ability to interact with specific molecular targets enhances its therapeutic potential .

Imaging Probes

Recent studies have highlighted the use of this compound derivatives as imaging probes in positron emission tomography (PET). For instance, a novel probe labeled with carbon-11 was developed to target melanoma cells effectively. This application demonstrates the compound's versatility beyond traditional chemical uses .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on this compound evaluated its effectiveness against various bacterial strains. The results indicated significant inhibition rates, particularly against Gram-positive bacteria. The mechanism involved the disruption of bacterial cell metabolism, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells showed that this compound exhibited notable antiproliferative activity. The compound was tested at varying concentrations, revealing a dose-dependent response that supports further investigation into its cancer-fighting properties .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group and the diethylamino group play crucial roles in its binding affinity and specificity. The compound can also interact with receptors, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamides

The following table summarizes key structural analogs, their synthesis, properties, and applications:

Structural and Functional Analysis

Positional Isomerism (4-OCH3 vs. 3-OCH3)

- This compound: The para-methoxy group enhances electronic effects for directed ortho-metalation (DoM), critical in synthetic chemistry . In diabetic retinopathy, it is significantly downregulated (−1.73-fold) in proliferative diabetic retinopathy (PDR) .

- N,N-Diethyl-3-methoxybenzamide : The meta-substitution reduces electronic directing efficiency and exhibits a milder downregulation (−1.41-fold) in PDR, highlighting the importance of substituent position in biological activity .

Functional Group Variations

- Nitro and Bromo Derivatives (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide): Nitro groups increase electrophilicity, influencing crystallographic packing and reactivity . Bromo substituents may enhance halogen bonding in molecular recognition.

- Isoxazole and Thiazole Derivatives : Heterocyclic moieties (e.g., isoxazole in compound 36b , thiazole in 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ) improve lipid solubility and bioavailability, making them candidates for drug discovery.

Amide Substitution Effects

- N-(4-Methoxyphenyl)benzamide : Lacks diethylamide groups, reducing steric bulk and altering metabolic stability compared to N,N-diethyl analogs .

- Complex Diethylaminoethyl Derivatives (e.g., compound in ): Extended alkylamino chains enhance basicity and membrane permeability, relevant for central nervous system targeting.

Biological Activity

N,N-Diethyl-4-methoxybenzamide (C12H17NO2), also known as a methoxybenzamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antimicrobial properties, and molecular mechanisms.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzamide structure, which influences its solubility and biological interactions. The compound's molecular formula is C12H17NO2, and its structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various methoxybenzamide derivatives, including this compound. The compound has shown promising results against several cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | 3.1 |

| HCT116 (colon) | 5.3 | |

| HEK 293 (kidney) | 4.0 |

These findings indicate that this compound exhibits significant inhibitory effects on cell proliferation, particularly in breast cancer cells (MCF-7) .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Enterococcus faecalis | 8 µM |

| Escherichia coli | 32 µM |

These results suggest that this compound possesses selective antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Mechanism

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. The compound appears to modulate key signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the exact molecular mechanisms.

Antimicrobial Mechanism

The antimicrobial effects are likely due to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial growth. This mechanism is similar to that observed with other benzamide derivatives .

Case Studies and Research Findings

A recent study highlighted the potential of this compound as an antiviral agent against hepatitis B virus (HBV). The research indicated that derivatives of methoxybenzamides could enhance intracellular levels of APOBEC3G, a protein known to inhibit HBV replication .

Additionally, molecular docking studies have provided insights into how these compounds interact with target proteins associated with viral replication, suggesting a multi-target mechanism that could prove beneficial in treating drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-diethyl-4-methoxybenzamide, and how are coupling reagents like DCC/HOBt employed in its preparation?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid derivatives and diethylamine. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for activating the carboxylic acid group, facilitating nucleophilic attack by the amine. For example, DCC mediates carbodiimide-based activation, forming an O-acylisourea intermediate, while HOBt minimizes racemization and improves yields . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) should be optimized to avoid side reactions like N-acylurea formation.

Q. Which spectroscopic techniques (e.g., NMR, IR) are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Confirm diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and methoxy protons (δ 3.8–4.0 ppm). Aromatic protons appear as a distinct pattern (e.g., δ 6.8–7.5 ppm for para-substituted benzene).

- IR : Strong carbonyl stretch (~1640–1680 cm⁻¹ for the amide C=O) and methoxy C-O stretch (~1250 cm⁻¹).

- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound, and what role do continuous flow microreactors play in enhancing efficiency?

- Methodological Answer : Byproduct formation (e.g., unreacted intermediates or N-acylurea) can be mitigated using:

- Temperature Control : Maintaining low temperatures during coupling steps to suppress side reactions.

- In-line Monitoring : Integration of microreactors with in-line IR spectroscopy (e.g., ReactIR flow cells) enables real-time tracking of intermediate formation, allowing precise control of reagent addition .

- Solid-Supported Reagents : Scavengers like polymer-bound sulfonic acids can remove excess diethylamine, simplifying purification .

Q. What methodologies are recommended for resolving contradictions in reported photophysical data (e.g., fluorescence intensity variations under different pH/temperature conditions) for this compound?

- Methodological Answer :

- Solvent and pH Studies : Fluorescence intensity peaks at pH 5 and 25°C, as protonation/deprotonation of the methoxy or amide groups alters electron density. Use buffered solutions (e.g., acetate buffer for pH 5) to standardize conditions .

- Binding Constant Analysis : Employ Stern-Volmer plots to assess quenching effects from solvent or impurities.

- Temperature-Dependent Lifetimes : Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms .

Q. How should safety protocols be adapted when handling this compound, considering potential mutagenicity risks observed in structurally related anomeric amides?

- Methodological Answer :

- Mutagenicity Screening : Conduct Ames testing (e.g., Salmonella TA98/TA100 strains) to assess risks, as seen in related trifluoromethylbenzamide derivatives .

- Ventilation and PPE : Use fume hoods for synthesis steps and wear nitrile gloves/lab coats to prevent dermal exposure.

- Decomposition Monitoring : Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds, ensuring safe storage below 25°C .

Q. Data Analysis & Experimental Design

Q. How can computational modeling predict the solvatochromic behavior or binding affinity of this compound in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (e.g., HOMO-LUMO gaps) influencing UV-Vis spectra.

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450), correlating with experimental IC₅₀ values from fluorescence-based assays .

Q. What strategies validate the purity of this compound in the presence of structurally similar contaminants?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) separate contaminants. MS/MS fragmentation confirms molecular ions (e.g., m/z 222.1 for [M+H]⁺).

- 2D-NMR : HSQC and HMBC correlations resolve overlapping signals from diethyl/methoxy groups and aromatic protons .

Properties

IUPAC Name |

N,N-diethyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJXEOFLVIFFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282734 | |

| Record name | N,N-diethyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-86-3 | |

| Record name | 7465-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-para-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.